molecular formula C11H13BrO B8413741 4-(Bromomethyl)-1-methoxyindane

4-(Bromomethyl)-1-methoxyindane

Cat. No.: B8413741
M. Wt: 241.12 g/mol
InChI Key: HIEKQFGHZZJSLS-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-methoxyindane is a useful research compound. Its molecular formula is C11H13BrO and its molecular weight is 241.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

4-(bromomethyl)-1-methoxy-2,3-dihydro-1H-indene

InChI

InChI=1S/C11H13BrO/c1-13-11-6-5-9-8(7-12)3-2-4-10(9)11/h2-4,11H,5-7H2,1H3

InChI Key

HIEKQFGHZZJSLS-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2=C(C=CC=C12)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 90.0 g (0.40 mol) of 4-bromo-1-methoxyindane in 200 ml of anhydrous THF 166 ml (0.42 mol) 2.5 M solution of nBuLi in hexanes was added dropwise by vigorous stirring at −78° C. This solution was stirred at this temperature for 1 hour, cooled to −100° C., and then 57.9 g (0.80 mol) of DMF was added dropwise to maintain temperature of the reaction mixture below −70° C. Further on, this mixture was stirred at room temperature for 3 hours, and then 15 ml of water was added. The resulting mixture was evaporated to dryness. The residue dried in vacuum was dissolved in a mixture of 600 ml of THF and 300 ml of methanol. To this solution 48.2 g (1.27 mol) of NaBH4 was added in small portions by vigorous stirring at 0° C. This mixture was stirred for 12 hours at room temperature and then evaporated to dryness. The formed alcohol was extracted from a mixture of the residue with 800 ml of water by 2×400 ml of dichloromethane. The combined organic extract was dried over Na2SO4 and then evaporated to dryness. The residue was dissolved in 1 liter of THF, and 104 g (0.40 mol) of triphenylphosphine was added. This mixture was stirred for 10 minutes, and then 70.5 g (0.40 mol) of N-bromosuccinimide was added. The resulting mixture was stirred for 30 minutes at room temperature. The product was isolated by flash chromatography on silica gel 60 (40-63 μm, eluent: hexanes and then hexanes-ether=10:1, vol.). Yield 74.7 g (78%) of the title material. Anal. calc. for C11H13BrO: C, 54.79; H, 5.43. Found: C, 54.55; H, 5.54. 1H NMR (CDCl3): δ 7.43 (m, 1H, 7-H), 7.31 (m, 1H, 5-H), 7.27 (m, 1H, 6H), 4.88 (dd, J=6.3 Hz, J=4.0 Hz, 1H, CHOMe), 4.52 (m, 2H, CH2Br), 3.47 (s, 3H, OMe), 3.15 (m, 1H, 3-H), 2.93 (m, 1H, 3′-H), 2.42 (m, 1H, 2-H), 2.19 (m, 1H, 2′-H).
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
90 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
57.9 g
Type
reactant
Reaction Step Four
Name
Quantity
48.2 g
Type
reactant
Reaction Step Five
Quantity
104 g
Type
reactant
Reaction Step Six
Quantity
70.5 g
Type
reactant
Reaction Step Seven
[Compound]
Name
title material
Quantity
74.7 g
Type
reactant
Reaction Step Eight

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